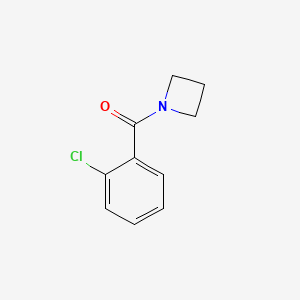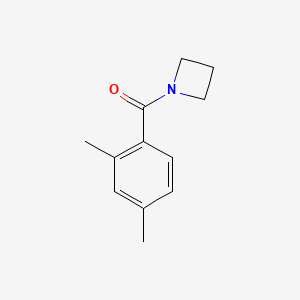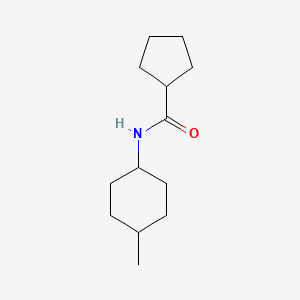
N,N-dimethyl-3-phenylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-3-phenylthiophene-2-carboxamide, also known as DPTC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DPTC is a member of the thiophene family, which is known for its diverse range of biological and chemical properties.
作用機序
The mechanism of action of N,N-dimethyl-3-phenylthiophene-2-carboxamide is not fully understood, but it is believed to involve the interaction of the compound with specific receptors or enzymes in the body. In anticancer research, N,N-dimethyl-3-phenylthiophene-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In antibacterial research, N,N-dimethyl-3-phenylthiophene-2-carboxamide has been shown to inhibit the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
N,N-dimethyl-3-phenylthiophene-2-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In organic electronics, N,N-dimethyl-3-phenylthiophene-2-carboxamide has been shown to have good charge transport properties, making it a promising candidate for use in electronic devices. In anticancer research, N,N-dimethyl-3-phenylthiophene-2-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In antibacterial research, N,N-dimethyl-3-phenylthiophene-2-carboxamide has been shown to inhibit the growth of bacteria, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
The advantages of using N,N-dimethyl-3-phenylthiophene-2-carboxamide in lab experiments include its high purity, ease of synthesis, and diverse range of potential applications. However, the limitations of using N,N-dimethyl-3-phenylthiophene-2-carboxamide include its limited solubility in common organic solvents and its relatively high cost compared to other compounds.
将来の方向性
There are many potential future directions for research on N,N-dimethyl-3-phenylthiophene-2-carboxamide. In organic electronics, future research could focus on the development of new semiconducting polymers based on N,N-dimethyl-3-phenylthiophene-2-carboxamide, with improved charge transport properties and stability. In biomedical research, future research could focus on the development of new anticancer and antibacterial agents based on N,N-dimethyl-3-phenylthiophene-2-carboxamide, with improved efficacy and reduced toxicity. In molecular electronics, future research could focus on the development of new redox-active molecules based on N,N-dimethyl-3-phenylthiophene-2-carboxamide, with improved switching and sensing properties. Overall, N,N-dimethyl-3-phenylthiophene-2-carboxamide has the potential to make significant contributions to various fields of research, and further studies are needed to fully understand its properties and potential applications.
合成法
N,N-dimethyl-3-phenylthiophene-2-carboxamide can be synthesized using various methods, including the Buchwald-Hartwig coupling reaction and the Suzuki-Miyaura cross-coupling reaction. The Buchwald-Hartwig coupling reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, while the Suzuki-Miyaura cross-coupling reaction involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. Both methods have been used successfully to synthesize N,N-dimethyl-3-phenylthiophene-2-carboxamide with high yields and purity.
科学的研究の応用
N,N-dimethyl-3-phenylthiophene-2-carboxamide has been studied extensively for its potential applications in various fields, including organic electronics, molecular electronics, and biomedical research. In organic electronics, N,N-dimethyl-3-phenylthiophene-2-carboxamide has been used as a building block for the synthesis of semiconducting polymers, which have potential applications in electronic devices such as solar cells and transistors. In molecular electronics, N,N-dimethyl-3-phenylthiophene-2-carboxamide has been used as a redox-active molecule for the development of molecular wires and switches. In biomedical research, N,N-dimethyl-3-phenylthiophene-2-carboxamide has been studied for its potential anticancer and antibacterial properties.
特性
IUPAC Name |
N,N-dimethyl-3-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-14(2)13(15)12-11(8-9-16-12)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBFPDVFOXFCED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CS1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-phenylthiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one](/img/structure/B7473253.png)


![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473273.png)

![1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473281.png)






![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7473355.png)